REACTION_SMILES
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[CH3:16][C:17](=[CH:18][C:19](=[O:20])[Cl:21])[CH3:22].[c:1]1([CH:7]2[CH2:8][NH:9][c:10]3[cH:11][cH:12][cH:13][cH:14][c:15]32)[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1([CH:7]2[CH2:8][N:9]([C:19]([CH:18]=[C:17]([CH3:16])[CH3:22])=[O:20])[c:10]3[cH:11][cH:12][cH:13][cH:14][c:15]32)[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=CC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(C2CNc3ccccc32)cc1
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Name
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Type
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product
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Smiles
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CC(C)=CC(=O)N1CC(c2ccccc2)c2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |